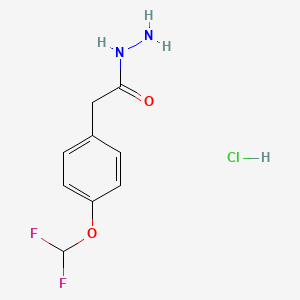
2-(4-(Difluoromethoxy)phenyl)acetohydrazide hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C9H11ClF2N2O2 It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final acetohydrazide product. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride may involve similar synthetic routes but on a larger scale. The process would include the use of bulk quantities of starting materials and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylacetohydrazides with different functional groups.
Scientific Research Applications
2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group and acetohydrazide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride.
Acetohydrazide: A simpler hydrazide compound with similar reactivity.
Phenylacetohydrazide: A related compound with a phenyl group attached to the acetohydrazide moiety.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H11ClF2N2O2 |
|---|---|
Molecular Weight |
252.64 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetohydrazide;hydrochloride |
InChI |
InChI=1S/C9H10F2N2O2.ClH/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12;/h1-4,9H,5,12H2,(H,13,14);1H |
InChI Key |
LJNSQZBPEFPURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)OC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


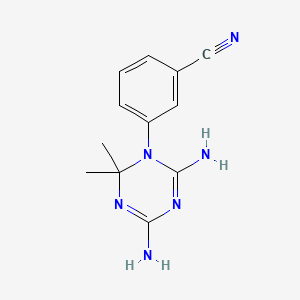
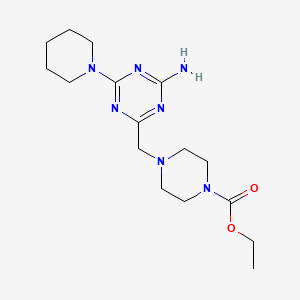
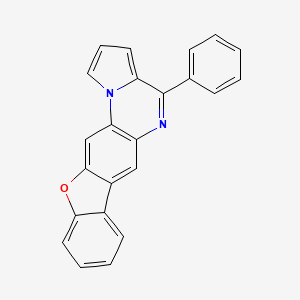
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)
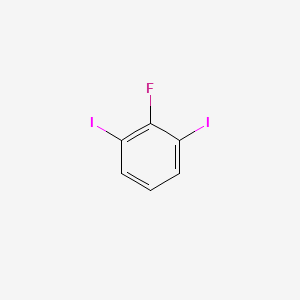
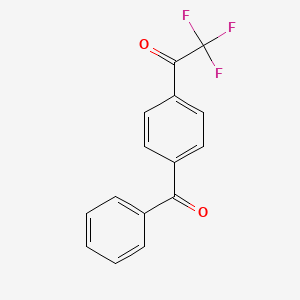


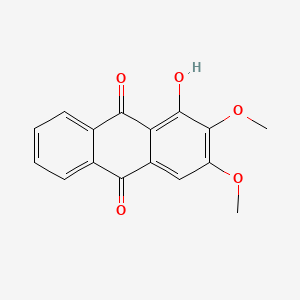
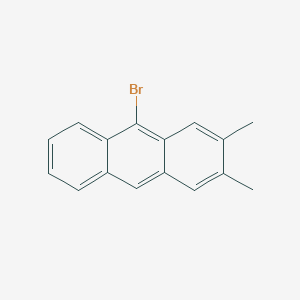
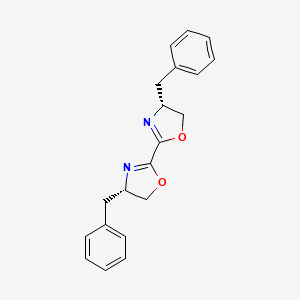
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
